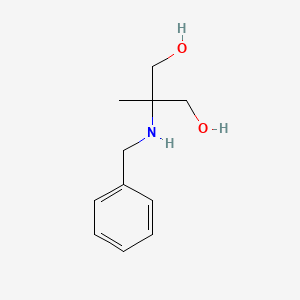

2-(Benzylamino)-2-methylpropane-1,3-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

2-(benzylamino)-2-methylpropane-1,3-diol |

InChI |

InChI=1S/C11H17NO2/c1-11(8-13,9-14)12-7-10-5-3-2-4-6-10/h2-6,12-14H,7-9H2,1H3 |

InChI Key |

KKZVNNFFJBMXGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(CO)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for 2 Benzylamino 2 Methylpropane 1,3 Diol

Foundational Synthetic Routes to Substituted Propane-1,3-diols

The synthesis of substituted propane-1,3-diols often serves as a foundational basis for accessing more complex molecules like 2-(benzylamino)-2-methylpropane-1,3-diol (B6268137). These routes establish the core 1,3-diol structure, which can then be further functionalized.

One common strategy involves the use of readily available starting materials that can be elaborated to the desired diol framework. For instance, the Morita-Baylis-Hillman (MBH) reaction provides access to functionalized allylic alcohols. These MBH adducts can be converted to substituted 2-amino-1,3-propanediols. This approach involves the ozonolysis of an allylic diol derived from the MBH adduct, followed by a diastereoselective reductive amination of the resulting 2-oxo-1,3-propanediol.

Another foundational approach utilizes chiral starting materials from the "chiral pool" to impart stereochemistry. For example, pinane-based 2-amino-1,3-diols can be synthesized in a stereoselective manner starting from (−)-α-pinene. This synthesis proceeds through the formation of a condensed oxazolidin-2-one intermediate via carbamate (B1207046) formation and a stereoselective aminohydroxylation process.

Furthermore, the synthesis of the parent structure, 2-methyl-1,3-propanediol, can be achieved through various industrial processes, providing a key precursor for subsequent amination reactions. One such process involves the hydroformylation of allyl alcohol to produce 2-methyl-3-hydroxypropanaldehyde, which is then reduced to 2-methyl-1,3-propanediol.

Direct Synthesis Approaches for this compound

Direct synthesis methods aim to construct the target molecule in a more convergent manner, often by forming the key carbon-nitrogen bond in a late-stage transformation.

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for the synthesis of amines. This approach is a cornerstone for the direct synthesis of this compound. The reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A plausible and efficient route to this compound involves the reductive amination of a suitable precursor with benzylamine (B48309). One potential precursor is 2-amino-2-methylpropane-1,3-diol. In this case, the reaction would proceed via an exchange with a carbonyl compound or direct alkylation. A more direct precursor is a carbonyl-containing derivative.

Alternatively, and more directly, the synthesis can start from 2-methyl-2-nitropropane-1,3-diol. This nitro-diol can be subjected to reductive amination with benzaldehyde (B42025). In this one-pot reaction, the nitro group is reduced to a primary amine, which then reacts with benzaldehyde to form an imine. Subsequent reduction of the imine yields the desired N-benzylated product. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon) or hydride reagents like sodium borohydride (B1222165) or sodium cyanoborohydride.

An analogous synthesis has been reported for 3-benzylamino-1,2-propanediol, where D,L-glyceraldehyde is hydrogenated in the presence of benzylamine and a palladium on carbon catalyst. This precedent strongly supports the feasibility of a similar approach for the synthesis of this compound.

Table 1: Reductive Amination Approaches

| Precursor | Reagent | Reducing Agent | Product |

| 2-Amino-2-methylpropane-1,3-diol | Benzaldehyde | NaBH₃CN or H₂/Pd-C | This compound |

| 2-Methyl-2-nitropropane-1,3-diol | Benzaldehyde | H₂/Pd-C or other reducing agents | This compound |

| 2-Oxo-2-methylpropane-1,3-diol (hypothetical) | Benzylamine | NaBH₃CN or H₂/Pd-C | This compound |

Multi-Component Reactions in its Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While no specific MCR has been explicitly reported for the synthesis of this compound, several known MCRs could potentially be adapted for its formation.

One such reaction is the Petasis reaction , also known as the boronic acid Mannich reaction. This three-component reaction involves an amine, a carbonyl compound, and an organoboronic acid. A hypothetical Petasis-type reaction for the synthesis of a precursor to the target molecule could involve benzylamine, formaldehyde, and a suitable boronic acid derivative that incorporates the 2-methylpropane-1,3-diol moiety.

Another relevant MCR is the nitro-Mannich reaction . This reaction involves the condensation of a nitroalkane, an aldehyde, and an amine. A plausible three-component nitro-Mannich reaction to form a precursor to the target compound could involve nitroethane, formaldehyde, and benzylamine. The resulting β-nitroamine could then be further elaborated to introduce the hydroxymethyl groups.

While these MCRs provide theoretical pathways, further research is required to optimize the reaction conditions and determine the feasibility of these approaches for the specific synthesis of this compound.

Stereoselective and Asymmetric Synthesis

The stereochemical configuration of aminodiols is often crucial for their biological activity. Therefore, the development of stereoselective and asymmetric synthetic methods is of significant importance.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

For the synthesis of enantiomerically pure this compound, a key strategy would be the use of a chiral auxiliary . For instance, an Evans-type oxazolidinone auxiliary could be attached to a precursor molecule to direct a subsequent stereoselective alkylation or amination step. After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiopure product.

Another powerful approach is the use of chiral catalysts for enantioselective reductive amination. Chiral catalysts, such as those based on transition metals like iridium or rhodium complexed with chiral ligands, can effectively control the stereochemical outcome of the reduction of an imine intermediate. For example, a prochiral precursor could be reacted with benzylamine to form an imine, which is then asymmetrically reduced in the presence of a chiral catalyst and a hydrogen source. Chiral 1,3,2-oxazaborolidine catalysts have also been shown to be effective for the enantioselective reduction of ketones and could potentially be applied to the reduction of a suitable imine precursor.

Diastereoselective Methods

Diastereoselective methods are employed when a molecule contains multiple stereocenters, and the goal is to control the relative stereochemistry between them.

In the context of this compound, if a chiral center is already present in the starting material, a diastereoselective reaction can be used to introduce the new stereocenter with a specific orientation relative to the existing one. For instance, the diastereoselective reduction of an imine derived from a chiral precursor can be influenced by the stereochemistry of the adjacent groups. The reduction of a chiral imine with a hydride reducing agent will often proceed via a Felkin-Anh or related model, where the nucleophile attacks from the least hindered face, leading to the preferential formation of one diastereomer.

A reported diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts highlights a relevant strategy. This method relies on a diastereoselective reductive amination of an intermediate 2-oxo-1,3-propanediol, where the existing stereocenter directs the stereochemical outcome of the amine installation.

Table 2: Stereoselective Synthesis Strategies

| Strategy | Method | Key Feature |

| Enantioselective | Chiral Auxiliary (e.g., Evans oxazolidinone) | Covalent attachment of a chiral moiety to direct a stereoselective transformation. |

| Chiral Catalyst (e.g., Ir- or Rh-based) | Use of a chiral catalyst to control the stereochemistry of a reaction, such as reductive amination. | |

| Chiral 1,3,2-Oxazaborolidine Catalyst | Catalytic enantioselective reduction of a prochiral imine. | |

| Diastereoselective | Substrate Control | An existing stereocenter in the substrate directs the formation of a new stereocenter. |

| Diastereoselective Reductive Amination | Control of the relative stereochemistry during the reduction of an imine on a chiral scaffold. |

Synthesis of Precursors and Building Blocks Relevant to this compound

The synthesis of this compound relies on the strategic preparation of key precursors and intermediates. The primary building blocks are derivatives of 2-amino-2-methylpropane-1,3-diol and benzyl-containing electrophiles or carbonyl compounds. Methodologies for preparing these components are critical for the efficient and sustainable production of the final compound.

Preparation of 2-Amino-2-methylpropane-1,3-diol Derivatives

2-Amino-2-methylpropane-1,3-diol is a crucial starting material. Its synthesis and the preparation of its derivatives often begin from readily available nitro compounds. A common strategy involves the reduction of a nitro group to a primary amine.

One synthetic route starts from 2-bromo-2-nitropropane-1,3-diol. The nitro group in this precursor can be reduced to an amine using various reducing agents. A notable method involves the use of tin metal in the presence of hydrochloric acid. nveo.org This reaction proceeds by heating the mixture, followed by basification to liberate the free amine, which can then be isolated. nveo.org While this specific example yields a bromo-derivative, the underlying principle of nitro group reduction is a fundamental approach for accessing the core amino diol structure.

The general reaction scheme for the reduction of a nitro-alkane to a primary amine is a well-established transformation in organic synthesis.

Table 1: Example of Reaction Conditions for Nitro Group Reduction

| Reactant | Reagents | Solvent | Conditions | Product |

| 2-Bromo-2-nitropropane-1,3-diol | Sn, conc. HCl | Ethanol (optional) | Reflux, then neutralization with NaOH | 2-Amino-2-bromopropane-1,3-diol |

Note: This table is based on a described synthesis for a related derivative. nveo.org

Industrially, amino diols can also be produced through biocatalytic routes, which are gaining interest due to their sustainability. pnas.orgpnas.orgnih.gov Engineered enzymatic cascades, for example, can convert biomass-derived diols into amino alcohols under mild, aqueous conditions, offering a green alternative to traditional chemical methods. rsc.org

Preparation of Benzyl-Substituted Intermediates

The introduction of the benzyl (B1604629) group is typically achieved through the reaction of 2-amino-2-methylpropane-1,3-diol with a suitable benzylating agent. The most direct and widely used method for this transformation is reductive amination. jocpr.comwikipedia.org

Reductive amination involves the reaction of the primary amine (2-amino-2-methylpropane-1,3-diol) with benzaldehyde. This reaction first forms an imine intermediate, which is then reduced in situ to the desired secondary amine, this compound. wikipedia.orgmdma.ch This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate. wikipedia.org

A variety of reducing agents can be employed for the reduction step. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. ias.ac.inorganic-chemistry.org Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas, is another effective method. mdma.chgoogle.com

The choice of solvent and catalyst can influence the reaction's efficiency and selectivity. For instance, the iminization step can be carried out in a water-miscible solvent like methanol, and the subsequent hydrogenation can proceed in the same solution without removing the water formed during imine formation. google.com

Table 2: Common Reagents for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Catalyst (if applicable) | Solvent |

| Benzaldehyde | 2-Amino-2-methylpropane-1,3-diol | Sodium Borohydride | - | Methanol/Ethanol |

| Benzaldehyde | 2-Amino-2-methylpropane-1,3-diol | Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Methanol/Toluene |

| Benzaldehyde | 2-Amino-2-methylpropane-1,3-diol | Formic Acid | - | None (neat) |

| Benzaldehyde | 2-Amino-2-methylpropane-1,3-diol | Phenylsilane | Dibutyltin dichloride | Dichloromethane |

Note: This table presents general systems applicable to the synthesis of this compound based on established reductive amination protocols. organic-chemistry.orggoogle.comfrontiersin.org

Green Chemistry Principles and Sustainable Synthetic Protocols

The synthesis of this compound, particularly via reductive amination, is amenable to the incorporation of green chemistry principles to enhance sustainability. wikipedia.orgacs.org Reductive amination is considered an inherently green reaction because it is an atom-efficient, one-pot process that often proceeds under mild conditions, thereby reducing energy consumption and waste generation. wikipedia.org

Efforts to develop more sustainable protocols focus on several key areas:

Alternative Reducing Agents and Catalysts: There is a move away from stoichiometric metal hydride reagents toward catalytic methods. frontiersin.org Using molecular hydrogen with a recyclable heterogeneous catalyst (like Pd/C) is a greener approach as the only byproduct is water. frontiersin.org Research is also exploring the use of more benign and readily available reducing agents, such as formic acid or silanes. jocpr.comfrontiersin.org Non-noble metal catalysts are also being developed to replace more expensive and less abundant precious metal catalysts. frontiersin.org

Green Solvents: Traditional syntheses often use volatile organic solvents. Green chemistry encourages the use of more environmentally friendly alternatives. Water is an attractive solvent for some reductive amination protocols, especially when using water-soluble catalysts. frontiersin.orgorganic-chemistry.org Another green solvent that has been successfully used for reductive amination is glycerol, which is biodegradable, non-toxic, and recyclable. ias.ac.in Performing reactions under solvent-free (neat) conditions is another highly effective green strategy. organic-chemistry.org

One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single, one-pot procedure significantly improves process efficiency. wikipedia.orgias.ac.in For instance, the synthesis of secondary amines can be achieved in a one-pot reaction starting from a nitro compound, which is first reduced to the primary amine and then undergoes reductive amination with an aldehyde without isolation of the intermediate amine. frontiersin.org This approach minimizes waste from purification steps and reduces solvent usage. frontiersin.org

Biocatalysis: The use of enzymes as catalysts offers a highly sustainable route. Biocatalysts, such as imine reductases, can perform reductions with high selectivity under mild, aqueous conditions. wikipedia.org Enzymatic cascades can be engineered to produce amino alcohols from renewable feedstocks like biomass-derived diols, providing a green pathway to the necessary precursors. rsc.org

Table 3: Application of Green Chemistry Principles to Reductive Amination

| Green Principle | Conventional Method | Greener Alternative | Benefit |

| Atom Economy | Use of stoichiometric hydride reagents | Catalytic hydrogenation (H₂) | Higher atom economy; water as the only byproduct. frontiersin.org |

| Safer Solvents | Dichloroethane, Tetrahydrofuran | Water, Ethanol, Glycerol, Solvent-free | Reduced toxicity and environmental impact. ias.ac.inorganic-chemistry.orgorganic-chemistry.org |

| Catalysis | Stoichiometric reagents | Recyclable heterogeneous catalysts (e.g., Pd/C), biocatalysts (e.g., imine reductases) | Reduced waste, catalyst reusability, milder reaction conditions. wikipedia.orgfrontiersin.org |

| Process Efficiency | Multi-step synthesis with intermediate isolation | One-pot tandem reactions (e.g., nitro reduction followed by reductive amination) | Reduced solvent use, time, and energy; less purification waste. wikipedia.orgfrontiersin.org |

Chemical Reactivity, Derivatization, and Transformation Studies

Reactivity of the Amino Functionality

The lone pair of electrons on the nitrogen atom of the benzylamino group imparts nucleophilic and basic properties, making it susceptible to reactions with various electrophiles.

Acylation, Alkylation, and Arylation Reactions

The secondary amine of 2-(benzylamino)-2-methylpropane-1,3-diol (B6268137) can readily undergo acylation with activated carboxylic acid derivatives such as acyl chlorides and anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. While specific studies on the acylation of this compound are not extensively documented in publicly available literature, general methods for the N-acylation of amines are well-established and applicable. For instance, the reaction with an acyl chloride would proceed via nucleophilic acyl substitution.

N-alkylation can be achieved using alkyl halides, sulfates, or other alkylating agents. The reaction of the amino group with alkyl halides follows an S(_N)2 mechanism, where the amine acts as the nucleophile. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a suitable catalyst, presents a greener alternative for N-alkylation. For example, various anilines can be alkylated with benzyl (B1604629) alcohol in the presence of a manganese pincer complex catalyst and a base like potassium tert-butoxide at elevated temperatures, affording the N-monoalkylated products in good yields. nih.gov

N-arylation of the amino group can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves an aryl halide or triflate and a palladium catalyst with a suitable phosphine ligand. These conditions facilitate the formation of a new carbon-nitrogen bond, leading to N-aryl derivatives. The choice of ligand, base, and solvent is crucial for the success of these transformations. For instance, palladium-catalyzed N-arylation of primary aliphatic amines has been achieved using ligands like (rac)-BINAP and 2-di-tert-butylphosphinobiphenyl. nih.gov

| Reaction Type | Reagent Class | General Conditions | Product Class |

| Acylation | Acyl chlorides, Anhydrides | Base (e.g., triethylamine, pyridine) | Amides |

| Alkylation | Alkyl halides | Base (e.g., K₂CO₃, NaH) | Tertiary Amines |

| Alkylation | Alcohols | Metal catalyst (e.g., Mn, Ru, Ir), Base | Tertiary Amines |

| Arylation | Aryl halides/triflates | Palladium catalyst, Phosphine ligand, Base | Tertiary Amines |

Formation of Imines and Amide Derivatives

While the secondary amine in this compound cannot directly form an imine, its precursor, 2-amino-2-methyl-1,3-propanediol, can react with aldehydes and ketones to yield imines, which can subsequently be N-benzylated. Alternatively, derivatives of this compound where the hydroxyl groups are oxidized to aldehydes or ketones could potentially undergo intramolecular cyclization to form cyclic imines.

Amide derivatives, as mentioned in the acylation section, are readily synthesized. The direct condensation of carboxylic acids with amines is a desirable but challenging transformation due to the formation of ammonium carboxylate salts. However, methods utilizing activating agents or catalysts can facilitate this reaction. For example, ruthenium catalysts have been used for the atom-economic synthesis of amides from amines and carboxylic acids activated in situ with acetylenes. nih.gov Another approach involves the use of coupling reagents like carbodiimides or phosphonium salts to activate the carboxylic acid for aminolysis. nih.gov A one-pot synthesis of amides from carboxylic acids and amines using thionyl chloride has also been developed, which proceeds under mild conditions and tolerates acid-sensitive groups. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product |

| Carboxylic Acid | This compound | Coupling agent (e.g., DCC, EDC) | N-Benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)amide |

| Acyl Chloride | This compound | Base (e.g., Triethylamine) | N-Benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)amide |

| Carboxylic Acid | This compound | Ru catalyst, Acetylene | N-Benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)amide |

Transformations Involving the Hydroxyl Groups

The two primary hydroxyl groups in this compound can undergo a variety of reactions typical for alcohols, such as esterification and etherification. The presence of two identical hydroxyl groups raises the possibility of selective mono- or di-functionalization.

Esterification and Etherification Reactions

Esterification of the hydroxyl groups can be achieved by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with carboxylic acids is a common method, though it is a reversible process. The use of more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine, can lead to higher yields of the corresponding esters.

Etherification, most commonly achieved through the Williamson ether synthesis, involves the deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride) to form alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide. organic-chemistry.org This method is effective for introducing a variety of alkyl groups. For the introduction of a benzyl group, benzyl bromide is a common reagent. nih.gov Selective mono-etherification can be challenging but may be achieved by controlling the stoichiometry of the reagents or by using protecting group strategies.

| Reaction | Reagent | Conditions | Product |

| Esterification | Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), Heat | Mono- or Di-ester |

| Esterification | Acyl Chloride | Base (e.g., Pyridine) | Mono- or Di-ester |

| Etherification | Alkyl Halide | Strong base (e.g., NaH) | Mono- or Di-ether |

Selective Protection and Deprotection Strategies

The selective protection of one or both hydroxyl groups is a key strategy when multistep synthesis is required, allowing for the modification of other parts of the molecule without affecting the hydroxyls. Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride, are common protecting groups for alcohols and can be introduced using reagents like TBDMS-Cl in the presence of imidazole. researchgate.net Benzyl ethers are also widely used as protecting groups due to their stability under a variety of reaction conditions and their facile removal by catalytic hydrogenolysis. organic-chemistry.orgnih.gov The para-methoxybenzyl (PMB) group is another useful protecting group that can be removed under oxidative conditions, offering an orthogonal deprotection strategy to the benzyl group. nih.gov

| Protecting Group | Protection Reagent | Deprotection Condition |

| Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) |

| Benzyl Ether (Bn) | Benzyl Bromide, NaH | H₂, Pd/C |

| para-Methoxybenzyl Ether (PMB) | PMB-Cl, NaH | Oxidizing agent (e.g., DDQ) |

Collaborative Reactivity of Amino and Hydroxyl Centers

The proximate arrangement of the amino and hydroxyl groups in this compound allows for collaborative reactivity, leading to the formation of heterocyclic structures. A prominent example is the reaction with aldehydes or ketones to form oxazolidine rings.

The reaction of a 1,2-amino alcohol with an aldehyde or ketone is a well-established method for the synthesis of oxazolidines. researchgate.net In the case of this compound, the reaction with an aldehyde or ketone would involve the initial formation of a hemiaminal intermediate between the secondary amine and the carbonyl compound, followed by an intramolecular nucleophilic attack of one of the hydroxyl groups to displace water and form the five-membered oxazolidine ring. The choice of carbonyl compound can influence the reaction outcome. For instance, studies on the related compound serinol (2-amino-1,3-propanediol) have shown that its reaction with aldehydes and ketones can be directed to selectively form either imines or oxazolidines, even in the absence of solvents and catalysts. polimi.it The reaction of serinol with acetone yields a 1,3-oxazolidine. polimi.it It is expected that this compound would exhibit similar reactivity, leading to the formation of N-benzyl-4-hydroxymethyl-4-methyl-1,3-oxazolidine derivatives. The formation of such heterocyclic systems can serve as a protective strategy for both the amino and one of the hydroxyl groups simultaneously.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Aldehyde/Ketone | Catalyst-free, Heat | N-Benzyl-4-hydroxymethyl-4-methyl-1,3-oxazolidine derivative |

| This compound | 2,5-Hexanedione | Catalyst-free, Heat | Bisoxazolidine derivative |

Cyclization Reactions and Heterocyclic Formation

The proximate amino and hydroxyl functionalities in this compound make it an excellent precursor for the synthesis of saturated heterocyclic systems, namely oxazolidines and 1,3-oxazines. These reactions typically proceed via condensation with aldehydes or ketones.

For instance, the reaction with formaldehyde is expected to regioselectively yield the corresponding pinane-fused oxazolidine beilstein-journals.orgbeilstein-journals.org. Similarly, reaction with benzaldehyde (B42025) would lead to the formation of a 2-phenyl-substituted oxazolidine derivative beilstein-journals.orgbeilstein-journals.org. The general reaction scheme for the formation of these five-membered rings involves the initial formation of a hemiaminal intermediate, followed by an intramolecular cyclization.

The synthesis of six-membered 1,3-oxazine rings can also be envisaged. These reactions are typically achieved through one-pot condensation reactions involving an amino alcohol, formaldehyde, and a phenolic compound. While direct studies on this compound are not available, the extensive literature on the synthesis of 1,3-oxazine derivatives from similar amino alcohols suggests that it would readily participate in such transformations.

A variety of catalysts and reaction conditions have been reported for these types of cyclizations, including the use of ultrasound mediation and various Lewis acids.

Table 1: Examples of Heterocyclic Systems Derived from 2-Amino-1,3-diol Analogues

| Reactant | Heterocyclic Product | Reference |

| Pinane-based 2-amino-1,3-diol and Formaldehyde | Pinane-condensed oxazolidine | beilstein-journals.orgbeilstein-journals.org |

| Pinane-based 2-amino-1,3-diol and Benzaldehyde | Pinane-condensed oxazolidine | beilstein-journals.orgbeilstein-journals.org |

| Primary amines, Aldehydes, and Phenols | 1,3-Oxazine derivatives |

Note: This table is illustrative and based on the reactivity of analogous compounds.

Chelation and Complexation Behaviors

The presence of both nitrogen and oxygen donor atoms in this compound confers upon it the ability to act as a chelating ligand, forming stable complexes with various metal ions. The amino group and the two hydroxyl groups can coordinate with a metal center, leading to the formation of five- or six-membered chelate rings, which enhances the stability of the resulting metal complexes.

Amino acids and amino alcohols are well-known chelating agents multiplexgroup.comnih.gov. The chelation process involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen and oxygen atoms and the vacant orbitals of the metal ion. The stability of these complexes is influenced by factors such as the nature of the metal ion, the pH of the solution, and the steric hindrance around the coordinating atoms.

Studies on similar ligands, such as 2-amino-2-(hydroxymethyl)propane-1,3-diol (Tris), have shown their ability to form complexes with a variety of metal ions, including Co(II) and Mn(II) researchgate.net. The coordination can involve one or more of the donor atoms, leading to different coordination modes and complex geometries. The benzyl group in this compound may introduce steric effects that could influence the coordination geometry and the stability of the resulting complexes.

Table 2: Potential Coordination Sites and Metal Ion Interactions

| Donor Atom | Potential Metal Ions | Expected Chelate Ring Size |

| Nitrogen (amine) | Co(II), Cu(II), Zn(II), Mn(II) | 5 or 6 membered |

| Oxygen (hydroxyl) | Co(II), Cu(II), Zn(II), Mn(II) | 5 or 6 membered |

Note: This table is predictive and based on the known coordination chemistry of similar ligands.

Investigation of Reaction Mechanisms

Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and controlling product formation.

Kinetic Studies on Related Diol Oxidation Processes

While specific kinetic studies on the oxidation of this compound are not documented, extensive research on the oxidation of other diols and amino alcohols provides valuable insights. The oxidation of diols can proceed through different mechanistic pathways depending on the oxidant and the structure of the diol.

For instance, the oxidation of vicinal diols often leads to glycol bond fission, whereas non-vicinal diols typically yield hydroxycarbonyl compounds ias.ac.inresearchgate.net. Kinetic studies of these reactions often reveal a first-order dependence on the oxidant concentration and Michaelis-Menten type kinetics with respect to the diol concentration ias.ac.inresearchgate.net.

Kinetic investigations into the oxidation of amino alcohols by vanadium(V) have suggested a mechanism involving the rate-determining homolytic decomposition of an amino alcohol-vanadium(V) complex, which includes the abstraction of a hydrogen atom from the C-H bond alpha to the hydroxyl group rsc.org. The rate of these reactions is also influenced by the acidity of the medium.

Table 3: General Kinetic Observations in Diol and Amino Alcohol Oxidation

| Reactant Type | Oxidant | Key Kinetic Feature | Proposed Mechanism | Reference |

| Vicinal Diols | Bis(2,2'-bipyridyl) copper(II) permanganate | Glycol bond fission | Complex formation followed by decomposition | ias.ac.in |

| Non-vicinal Diols | Bis(2,2'-bipyridyl) copper(II) permanganate | Formation of hydroxycarbonyl compounds | Hydride-transfer | ias.ac.in |

| Amino Alcohols | Vanadium(V) | First order in oxidant and substrate | Homolytic decomposition of a complex | rsc.org |

Note: This table summarizes general findings from studies on related compounds.

Proposed Mechanistic Pathways for Derivatization

Based on the established reactivity of 2-amino-1,3-diols, the mechanistic pathways for the derivatization of this compound can be proposed.

The formation of an oxazolidine ring upon reaction with an aldehyde likely proceeds through the following steps:

Nucleophilic attack: The nitrogen atom of the amino group attacks the carbonyl carbon of the aldehyde to form a zwitterionic intermediate.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding a hemiaminal.

Intramolecular cyclization: The hydroxyl group at the C1 or C3 position attacks the carbon of the hemiaminal in an intramolecular fashion.

Dehydration: The resulting intermediate eliminates a molecule of water to form the stable oxazolidine ring.

The regioselectivity of the cyclization (i.e., which hydroxyl group participates) can be influenced by steric and electronic factors.

For the formation of 1,3-oxazines, a plausible mechanism involves a Mannich-type reaction. In a one-pot synthesis with formaldehyde and a phenol, the reaction would likely initiate with the formation of an iminium ion from the reaction of this compound and formaldehyde. This iminium ion would then be attacked by the electron-rich aromatic ring of the phenol. Subsequent intramolecular cyclization involving one of the hydroxyl groups would lead to the formation of the 1,3-oxazine ring.

Role As a Ligand and Organocatalyst in Advanced Chemical Processes

Coordination Chemistry and Metal Complex Formation

The presence of both amino and diol functionalities allows 2-(Benzylamino)-2-methylpropane-1,3-diol (B6268137) to act as a multidentate ligand, forming stable complexes with a variety of transition metals. The coordination can occur through the nitrogen atom of the amino group and one or both oxygen atoms of the diol moiety, leading to the formation of chelate rings which enhance the stability of the resulting metal complexes.

While specific structural data for metal complexes of this compound are not extensively reported, valuable insights can be drawn from studies on closely related ligands. For instance, Schiff bases derived from the parent compound, 2-amino-2-methylpropane-1,3-diol, have been used to synthesize and characterize homo-dinuclear transition metal complexes. In one such study, a Schiff base ligand was prepared by the condensation of 2-amino-2-methylpropane-1,3-diol with another molecule. This ligand was then used to form complexes with various transition metals. Spectroscopic and analytical techniques revealed that the ligand coordinates with the metal ions, and in some cases, forms binuclear complexes where two metal centers are bridged by the ligand.

The structural characterization of these related complexes often involves a combination of analytical and spectroscopic methods:

Elemental Analysis: To determine the empirical formula of the complex and the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the N-H and O-H stretching bands upon complexation provide evidence of their involvement in bonding with the metal ion.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons upon coordination can indicate the binding mode.

Based on these studies of similar compounds, it can be inferred that this compound would likely form stable chelate complexes with transition metals, with the coordination geometry being influenced by the nature of the metal ion, its oxidation state, and the reaction conditions.

Transition metal complexes derived from amino alcohol ligands are known to be effective catalysts for a variety of organic transformations. While the catalytic applications of complexes specifically derived from this compound are not widely documented, the general catalytic potential of such complexes is significant. The combination of a chiral ligand and a catalytically active metal center can lead to highly efficient and selective catalysts.

Potential catalytic applications of metal complexes of this compound could include:

Asymmetric Hydrogenation: Chiral metal complexes are widely used for the enantioselective hydrogenation of prochiral ketones, olefins, and imines to produce chiral alcohols, alkanes, and amines, respectively. The chirality of the this compound ligand could induce asymmetry in the products.

Asymmetric Epoxidation: Metal-catalyzed epoxidation of alkenes is a fundamental reaction in organic synthesis. Chiral ligands can control the stereochemistry of the resulting epoxide.

Carbon-Carbon Bond Forming Reactions: Reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions can be catalyzed by chiral Lewis acid complexes. The metal complexes of this compound could act as such catalysts, controlling the stereochemical outcome of the reaction.

The catalytic activity and selectivity of these complexes would be highly dependent on the specific metal used, the coordination environment, and the reaction parameters.

Applications in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in modern organic synthesis. Chiral amino alcohols and their derivatives are a prominent class of organocatalysts, capable of promoting a wide range of asymmetric reactions. This compound, being a chiral amino alcohol, has the potential to be a valuable organocatalyst.

The presence of a stereocenter and functional groups capable of hydrogen bonding and forming transient covalent intermediates allows chiral amino alcohols to induce asymmetry in various reactions. This compound could potentially be used in:

Asymmetric Aldol Reactions: By forming a chiral enamine or enolate intermediate with a carbonyl compound, it could direct the nucleophilic attack on an aldehyde to produce a chiral β-hydroxy carbonyl compound with high enantioselectivity.

Asymmetric Michael Additions: It could catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, controlling the stereochemistry of the newly formed stereocenter.

Asymmetric Mannich Reactions: It could facilitate the enantioselective addition of an enolizable carbonyl compound to an imine, leading to the synthesis of chiral β-amino carbonyl compounds.

The effectiveness of this compound as an organocatalyst for asymmetric induction would depend on its ability to create a well-defined chiral environment around the reacting molecules.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed. wikipedia.org Given its chiral nature and the presence of reactive amino and hydroxyl groups, this compound is a candidate for use as a chiral auxiliary. wikipedia.org

It could be attached to a prochiral substrate, for example, through an ester or amide linkage. The steric and electronic properties of the auxiliary would then direct the approach of a reagent to one face of the molecule, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Furthermore, the structure of this compound can be modified to design more complex chiral ligands for metal-catalyzed reactions. The amino and diol functionalities provide handles for further chemical transformations, allowing for the synthesis of a library of ligands with varying steric and electronic properties. This tunability is crucial for optimizing the performance of a catalyst for a specific reaction.

Supported Catalysts and Heterogeneous Systems

The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes. nih.govrsc.org The functional groups present in this compound make it amenable to immobilization on various solid supports.

The hydroxyl groups can be used to anchor the molecule to silica (B1680970) or alumina (B75360) surfaces through the formation of ether or ester linkages. Alternatively, the amino group can be utilized for covalent attachment to polymer supports. Once immobilized, this functionalized support can be used to chelate metal ions, creating a heterogeneous catalyst. mdpi.com

For example, a chiral amino alcohol ligand has been successfully immobilized on silver thiolate nanoclusters and used as a recoverable catalyst in the Henry reaction. nih.gov Similarly, amino alcohol catalysts have been immobilized on superparamagnetic core-shell magnetite-silica nanoparticles for use in asymmetric transfer hydrogenation of ketones, allowing for easy magnetic separation and reuse of the catalyst. researchgate.netscilit.com

These examples demonstrate the feasibility of creating supported catalyst systems based on amino alcohol ligands. Therefore, this compound represents a promising candidate for the development of novel heterogeneous catalysts for a range of asymmetric transformations, contributing to the advancement of more sustainable and economically viable chemical processes. rsc.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the local magnetic fields around atomic nuclei.

Proton NMR (¹H NMR) spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). For 2-(Benzylamino)-2-methylpropane-1,3-diol (B6268137), one would expect to observe distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, the methyl protons, and the methylene protons of the diol moiety. The hydroxyl and amine protons might appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative and not based on experimental data)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2-7.4 | Multiplet | 5H | Ar-H (Phenyl) |

| ~3.7 | Singlet | 2H | Ph-CH ₂-N |

| ~3.5 | Multiplet | 4H | C(CH ₂OH)₂ |

| ~2.5 | Broad Singlet | 3H | NH and OH |

| ~1.0 | Singlet | 3H | C-CH ₃ |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals would be expected for the aromatic carbons, the benzylic methylene carbon, the quaternary carbon, the methyl carbon, and the hydroxymethyl carbons.

Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative and not based on experimental data)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~140 | Ar-C (Quaternary) |

| ~128-129 | Ar-C H (Phenyl) |

| ~65 | C (CH₂OH)₂ |

| ~55 | Ph-C H₂-N |

| ~50 | C (CH₃)(NHBn) |

| ~20 | C-C H₃ |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to piece together spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing critical information about the connectivity of different fragments of the molecule, such as linking the benzyl group to the propanediol (B1597323) backbone.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, one would expect to observe the protonated molecule [M+H]⁺. The fragmentation pattern observed in the MS/MS spectrum of this ion would provide further structural information.

HRMS provides a very precise measurement of the mass of an ion, allowing for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula of this compound.

Expected HRMS Data for this compound (C₁₁H₁₇NO₂) (Note: This table is illustrative and not based on experimental data)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 196.1332 |

| [M+Na]⁺ | 218.1151 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that result in a change in dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and the resulting spectral shifts correspond to the vibrational frequencies of the molecule. Vibrational modes that lead to a change in polarizability are Raman active.

For this compound, the key functional groups are the secondary amine (N-H), hydroxyl groups (O-H), the aromatic benzyl group (C=C-H and C=C), and aliphatic C-H and C-C bonds. Due to the presence of hydroxyl and amine groups, hydrogen bonding is expected to have a significant influence on the vibrational spectra, particularly on the O-H and N-H stretching frequencies, often resulting in broad absorption bands in the IR spectrum. orgchemboulder.comlibretexts.org

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3500-3200 | 3250-3300 | Strong, Broad (IR); Weak (Raman) |

| N-H (Secondary Amine) | Stretching | 3350-3310 | 3350-3310 | Medium (IR); Moderate (Raman) |

| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2960-2850 | 2960-2850 | Medium to Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | 1600-1450 | Medium to Weak |

| N-H (Secondary Amine) | Bending | 1650-1580 | 1650-1580 | Medium |

| C-O (Primary Alcohol) | Stretching | ~1050 | ~1050 | Strong (IR); Weak (Raman) |

| C-N (Aliphatic Amine) | Stretching | 1250-1020 | 1250-1020 | Medium to Weak |

Data in the table is compiled from established spectroscopic principles and data for similar functional groups. quimicaorganica.orgorgchemboulder.comspectroscopyonline.comspectroscopyonline.comorgchemboulder.comuci.edu

The IR spectrum is anticipated to be dominated by a very broad and intense absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the two hydroxyl groups involved in hydrogen bonding. orgchemboulder.com The N-H stretching vibration of the secondary amine is expected to appear as a weaker, sharper band around 3350-3310 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations of the benzyl group should be observable as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups will appear as stronger bands below 3000 cm⁻¹. researchgate.net

In the fingerprint region of the IR spectrum, the C-O stretching of the primary alcohol groups is expected to produce a strong absorption around 1050 cm⁻¹. spectroscopyonline.comspectroscopyonline.com The C-N stretching of the aliphatic amine will likely give rise to a medium to weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.com Aromatic C=C stretching vibrations from the benzene (B151609) ring will be present as a series of medium to weak bands between 1600 and 1450 cm⁻¹. repec.org

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the IR spectrum. The N-H wagging of the secondary amine, typically a broad and strong band in the IR spectrum between 910-665 cm⁻¹, may also be observed in the Raman spectrum. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. uobabylon.edu.iq

The primary chromophore in this compound is the benzyl group. The benzene ring exhibits characteristic electronic transitions. In substituted benzenes, the positions and intensities of these absorption bands can be shifted. The presence of the amino group (an auxochrome) attached to the benzylic carbon can influence the electronic transitions of the benzene ring. bbec.ac.in An auxochrome is a group that does not absorb significantly on its own but can cause a bathochromic (red) shift and a hyperchromic effect on the absorption of a chromophore when attached to it. youtube.com

Expected Electronic Transitions for this compound:

| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | Benzene Ring | ~206 | High |

| π → π | Benzene Ring | ~256 | Moderate to Low |

Data is based on the UV-Vis spectrum of benzylamine (B48309) and general principles of UV-Vis spectroscopy. sielc.comsielc.commsu.edu

The UV-Vis spectrum of this compound is expected to show two main absorption bands characteristic of the benzylamine moiety. A strong absorption band (the E-band) is anticipated around 206 nm, and a weaker band (the B-band) with fine structure is expected around 256 nm. sielc.comsielc.com These absorptions are due to π → π* transitions within the benzene ring. The exact λmax and molar absorptivity values can be influenced by the solvent used for the analysis. bbec.ac.in The aliphatic alcohol and methyl groups are not expected to absorb significantly in the standard UV-Vis range (200-800 nm). egyankosh.ac.in

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a powerful analytical technique that can determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of a single crystal when it is irradiated with X-rays, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov

As of the current literature survey, no publicly available crystal structure data for this compound has been reported.

Should a suitable single crystal of this compound be grown and analyzed, X-ray crystallography could provide invaluable information. It would definitively confirm the connectivity of the atoms and the stereochemistry of the molecule. Furthermore, it would reveal the conformation of the molecule in the solid state, including the orientation of the benzyl group relative to the propanediol backbone. Of particular interest would be the detailed analysis of the intermolecular hydrogen bonding network formed by the two hydroxyl groups and the secondary amine. This would provide insights into the packing of the molecules in the crystal lattice and help to explain physical properties such as melting point and solubility.

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Orbital Calculations

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. Molecular orbital calculations are fundamental to understanding these characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. globalresearchonline.netaip.orgbohrium.com For 2-(benzylamino)-2-methylpropane-1,3-diol (B6268137), DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry and compute various electronic descriptors. globalresearchonline.netsemanticscholar.org

Key applications and predicted findings include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The HOMO energy (EHOMO) indicates the ability to donate an electron, while the LUMO energy (ELUMO) reflects the ability to accept an electron. globalresearchonline.net The energy gap (ΔE = ELUMO - EHOMO) is an indicator of molecular stability; a larger gap suggests lower reactivity. For this molecule, the HOMO is expected to be localized on the electron-rich benzylamine (B48309) moiety, specifically the phenyl ring and the nitrogen atom. The LUMO is likely distributed over the aromatic ring's anti-bonding π-orbitals. globalresearchonline.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the hydroxyl groups and the nitrogen atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the hydroxyl and amine hydrogens, making them potential hydrogen bond donors.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be derived from HOMO and LUMO energies. These values help in quantitatively predicting the molecule's reactivity and interaction capabilities. globalresearchonline.net

| Property | Typical Calculated Value (Illustrative) | Significance for this compound |

|---|---|---|

| EHOMO | -6.0 to -7.5 eV | Indicates electron-donating capability, centered on the benzylamine group. |

| ELUMO | -0.5 to -1.5 eV | Indicates electron-accepting capability, associated with the phenyl ring. |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.5 eV | Suggests high kinetic stability and relatively low chemical reactivity. |

| Dipole Moment (μ) | 2.0 to 4.0 D | Reflects significant polarity due to hydroxyl and amino groups, influencing solubility. |

Due to several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and their relative energies. researchgate.netcolostate.edu This is typically done by systematically rotating key dihedral angles and performing energy minimization for each resulting structure. researchgate.net

The key rotatable bonds in this molecule are Cphenyl-CH2, CH2-N, N-C, and C-CH2OH. The relative orientation of the benzyl (B1604629) and amino-diol moieties is of particular interest. Studies on benzylamine show that stable conformers often involve a gauche disposition of the alkyl-amine chain, stabilized by weak N-H···π interactions between the amino group and the aromatic ring. researchgate.net For the diol portion, intramolecular hydrogen bonding between the two hydroxyl groups, or between a hydroxyl group and the amine nitrogen, could significantly stabilize certain conformers. mdpi.com

Energy minimization calculations would reveal the potential energy surface of the molecule, identifying low-energy conformers that are most likely to be populated at room temperature. nih.gov

| Conformer Description | Key Dihedral Angles | Hypothetical Relative Energy (kcal/mol) | Stabilizing Interactions |

|---|---|---|---|

| Extended (Anti) | ~180° | 2.0 - 3.0 | Minimized steric hindrance. |

| Gauche 1 | ~60° | 0.5 - 1.5 | Potential N-H···π interaction. researchgate.net |

| Gauche 2 (H-bonded) | Variable | 0.0 | Intramolecular O-H···N or O-H···O hydrogen bond. |

Molecular Dynamics Simulations for Conformational Stability

While energy minimization identifies static low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.govacs.org An MD simulation of this compound, typically in an explicit solvent like water, would involve solving Newton's equations of motion for all atoms in the system. nih.gov

This simulation would allow for the study of:

Conformational Stability: By tracking the evolution of key dihedral angles over time, MD simulations can confirm the stability of the low-energy conformers predicted by static calculations and reveal the timescales of transitions between them. researchgate.net

Solvent Interactions: The simulation explicitly models the interactions between the solute and surrounding water molecules. Analysis of the radial distribution function would show how water molecules structure themselves around the hydrophilic (hydroxyl, amino groups) and hydrophobic (phenyl, methyl groups) parts of the molecule.

Docking Studies and Protein-Ligand Interaction Modeling (if applicable to biological activity)

Given that many amino alcohols exhibit biological activity, molecular docking is a valuable computational technique to predict how this compound might bind to a protein target. researchgate.netnih.gov Docking algorithms place the flexible ligand into the active site of a rigid or semi-flexible protein receptor and score the resulting poses based on binding affinity. nih.gov

The process would involve:

Target Selection: A protein of interest (e.g., an enzyme or receptor) is chosen. For amino alcohols, potential targets could include proteases, kinases, or transferases. researchgate.net

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

Docking Simulation: The ligand is docked into the defined binding site of the protein. The simulation explores various conformations and orientations of the ligand.

Scoring and Analysis: The resulting poses are scored, and the top-ranked poses are analyzed to identify key protein-ligand interactions. researchgate.net The benzyl group could form hydrophobic or π-stacking interactions, while the amino and diol groups are prime candidates for forming a network of hydrogen bonds with polar residues in the active site. nih.gov The central nitrogen atom, if protonated, could form a crucial salt bridge with an acidic residue like aspartate or glutamate. nih.gov

| Ligand Moiety | Interaction Type | Potential Interacting Protein Residue(s) |

|---|---|---|

| Benzyl Ring | Hydrophobic, π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Amine Group (NH) | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Serine (Ser) (backbone carbonyl) |

| Amine Group (N:) | Hydrogen Bond Acceptor / Salt Bridge (if protonated) | Serine (Ser), Threonine (Thr) / Aspartate (Asp), Glutamate (Glu) |

| Hydroxyl Groups (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Asparagine (Asn), Glutamine (Gln), Histidine (His) |

| Methyl Group | van der Waals / Hydrophobic | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Related Amino Alcohols

QSAR and QSPR are computational methodologies that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov A QSAR/QSPR model for a series of related amino alcohols, including this compound, could be developed to predict properties like anti-cancer activity, enzyme inhibition, or boiling point. imist.maresearchgate.netnih.gov

The development of such a model involves several steps:

Data Set Assembly: A collection of amino alcohol compounds with experimentally measured activity or property data is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Decision Trees), are used to build a mathematical equation relating the descriptors to the property of interest. imist.maresearchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability.

| Descriptor Class | Example Descriptor | Property Encoded |

|---|---|---|

| Constitutional (2D) | Molecular Weight (MW) | Size of the molecule. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |

| Electronic (3D) | HOMO/LUMO energies, Dipole Moment | Electron distribution and reactivity. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Shape and size of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/hydrophilicity. |

By including this compound in such a study, its biological activity could be predicted, guiding further experimental investigation.

Exploration of Non Clinical Biomedical Applications and Material Science Roles

In Vitro and Pre-Clinical Biological Activity Investigations (excluding human clinical trials)

Following a thorough literature search, no peer-reviewed articles, patents, or conference proceedings were found that specifically investigate the biological activities of 2-(Benzylamino)-2-methylpropane-1,3-diol (B6268137). The subsequent subsections detail the lack of information in each specified area of biological activity.

Antimicrobial Activity against Pathogenic Microbes

There are no available studies reporting on the antimicrobial properties of this compound. Research into its efficacy against pathogenic bacteria, fungi, or other microbes has not been published in the accessible scientific literature.

Anticancer Activity in Cell Line Models and Animal Models

No investigations into the potential anticancer or cytotoxic effects of this compound in either in vitro cell line models or in vivo animal models have been documented. Consequently, there is no data available on its mechanisms of action in this context.

Enzyme Inhibition and Protein Interaction Studies (e.g., FAD-dependent oxidoreductase, Myeloperoxidase)

There is no published research detailing the inhibitory or interactive effects of this compound on any enzyme or protein targets. Specifically, no studies were found that examined its interaction with FAD-dependent oxidoreductases or Myeloperoxidase.

Immunomodulatory Effects and Signaling Pathway Modulation (e.g., PD-1/PD-L1 interaction in pre-clinical models)

No data is available concerning the immunomodulatory properties of this compound. There are no studies investigating its effects on immune cells, cytokine production, or its potential to modulate immune signaling pathways such as the PD-1/PD-L1 interaction.

Applications in Polymer and Material Science

A review of the literature in polymer and material science did not yield any information on the use or investigation of this compound as a monomer, additive, or component in the development of new materials. Its potential roles in these fields remain unexplored.

Data Tables

Due to the absence of research findings for this compound in the specified areas, no data tables can be generated.

Role as a Monomer or Crosslinking Agent in Polymer Synthesis (e.g., polyester (B1180765) resins, polyurethanes)

The bifunctional nature of this compound, possessing two primary hydroxyl groups, positions it as a viable monomer for step-growth polymerization. These hydroxyl moieties can react with dicarboxylic acids or their derivatives to form polyester resins, or with diisocyanates to synthesize polyurethanes. ontosight.ai

In the synthesis of polyester resins , the diol component is a crucial determinant of the final polymer's properties. The inclusion of a molecule like this compound could introduce unique characteristics. For instance, the presence of the benzylamino group can influence the polymer's thermal stability, solubility, and adhesion properties. The methyl group on the backbone can disrupt chain packing, potentially leading to amorphous polymers with lower glass transition temperatures and increased flexibility. mdpi.com The general synthesis of unsaturated polyester resins often involves the polycondensation of a polyhydric alcohol, an unsaturated diacid, and an aromatic diacid. google.com

For polyurethane synthesis , diols serve as chain extenders or as part of the polyol component that reacts with isocyanates. ontosight.ai The tertiary amine within the this compound structure can act as a built-in catalyst for the urethane-forming reaction, potentially accelerating polymerization rates. Furthermore, the benzyl (B1604629) group can enhance the aromatic content of the polymer, which may improve its mechanical strength and thermal resistance. The use of functionalized diols is a known strategy to impart specific properties to both polyester and polyurethane systems. gantrade.comdcc.com.twmdpi.com

The compound's structure also suggests its potential as a crosslinking agent . While it is a diol and would primarily act as a linear chain extender, the tertiary amine could potentially undergo reactions under specific conditions to create crosslinks, or the molecule could be further functionalized to introduce additional reactive sites. Crosslinking is a critical step in the formation of thermosetting polymers, imparting chemical resistance, mechanical strength, and thermal stability to the final material. google.comnih.gov

Development of Coatings and Resins with Enhanced Properties

The properties imparted by this compound as a monomer or additive could be leveraged in the development of advanced coatings and resins. The incorporation of this compound into polyester or polyurethane backbones can lead to coatings with tailored characteristics.

In resin applications, the introduction of the benzylamino group could modify the refractive index of the material, a property of interest in optical applications. Furthermore, the tertiary amine functionality could be protonated to introduce charge, making the resin suitable for applications such as ion-exchange resins or for electrophoretic deposition processes.

Potential in Solid Polymer Electrolytes and Related Advanced Materials

Solid polymer electrolytes (SPEs) are a critical component of next-generation solid-state batteries, offering improved safety over traditional liquid electrolytes. nih.govmdpi.com The basic principle of an SPE involves the dissolution of a salt within a polymer matrix, with ion transport facilitated by the segmental motion of the polymer chains.

While there is no direct research on the use of this compound in SPEs, its structural elements suggest a potential, albeit speculative, role. The presence of the polar tertiary amine and hydroxyl groups could potentially coordinate with cations, such as lithium ions, which is a key requirement for an effective polymer electrolyte host. Polymers containing electron-donating atoms like oxygen and nitrogen are known to be good candidates for SPEs. researchgate.net

If polymerized into a polyester or polyurethane backbone, the benzylamino groups would be pendant to the main chain. This could create a favorable environment for ion transport. The flexibility of the polymer backbone, which could be influenced by the methyl group of the diol, is also a critical factor in achieving high ionic conductivity. ehu.es

Design of Pre-Clinical Probes and Research Tools

The benzylamino moiety in this compound suggests its potential as a scaffold or building block in the design of pre-clinical probes and research tools, particularly in the field of medical imaging. Benzylamine (B48309) derivatives are being explored for various biological applications.

For example, the development of probes for positron emission tomography (PET) often involves the incorporation of specific functional groups that can be radiolabeled and that exhibit affinity for biological targets. The benzylamino structure could be modified to incorporate a chelating agent for a radiometal or a precursor for radiohalogenation. The diol functionality provides convenient handles for further chemical modification and conjugation to other molecules.

While no specific preclinical probes based on this compound have been reported, the broader class of benzylamine derivatives is of interest in medicinal chemistry and could serve as a starting point for the rational design of new imaging agents or other research tools.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and Efficient Synthetic Routes for Analogues

The future development of analogues of 2-(benzylamino)-2-methylpropane-1,3-diol (B6268137) hinges on the creation of innovative and efficient synthetic strategies. While classical methods for synthesizing 2-amino-1,3-propanediol compounds are established, future research will likely focus on methodologies that offer greater control over stereochemistry, improve yields, and allow for a broader range of functional group diversity. google.comgoogle.com The exploration of novel synthetic routes is a multidisciplinary endeavor that can accelerate drug discovery by providing access to new chemical spaces. hilarispublisher.com

Key areas for advancement include:

Asymmetric Synthesis : Developing stereoselective routes to chiral analogues is a primary objective. This could involve the use of chiral catalysts, enzymes, or starting from chiral precursors to control the stereochemistry at the C2 position.

Transition-Metal Catalysis : Palladium-catalyzed cross-coupling reactions and other transition-metal-mediated transformations have become essential tools for constructing complex molecules and could be applied to rapidly assemble diverse libraries of analogues. hilarispublisher.com

Biocatalysis : The use of enzymes, such as hydrolases, offers a green and highly selective alternative for key synthetic steps, potentially enabling the resolution of racemic mixtures or the direct, enantioselective synthesis of chiral building blocks. researchgate.net

Flow Chemistry : Continuous flow processes can offer improved safety, scalability, and efficiency compared to traditional batch synthesis, making the production of analogues more cost-effective and suitable for industrial scales.

The table below outlines potential synthetic strategies that could be explored for generating diverse analogues.

| Synthetic Strategy | Potential Advantage | Target Analogue Feature |

| Catalytic Asymmetric Aminohydroxylation | High stereocontrol | Introduction of chirality at C2 |

| Reductive Amination of Dihydroxyacetone Derivatives | Access to diverse N-substituents | Variation of the benzyl (B1604629) group |

| Ring-opening of Functionalized Epoxides | Control over substitution patterns | Analogues with modified backbones |

| Multi-component Reactions | High efficiency and atom economy | Rapid generation of diverse scaffolds |

Expanding the Scope of Catalytic and Chiral Applications

The structural motifs within this compound suggest its potential use as a ligand in catalysis or as a chiral auxiliary. The presence of both nitrogen and oxygen donor atoms allows for the chelation of metal centers, a key feature for many catalysts. Future research should explore these possibilities.

Asymmetric Catalysis : Chiral analogues of the compound could be synthesized and evaluated as ligands for a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The development of chiral polymers from related building blocks has shown promise in creating materials with unique optical properties, a concept that could be extended to catalytic applications. mdpi.com

Organocatalysis : The amine functionality could be utilized in organocatalytic reactions. For instance, derivatives could be designed to act as catalysts in Michael additions or aldol (B89426) reactions, potentially offering a metal-free approach to asymmetric synthesis. mdpi.com

Material Science : The diol functionality allows for the incorporation of this molecule into polymer backbones. mdpi.com This could lead to the development of novel materials with specific properties, such as biodegradable thermoplastic elastomers or polymers with unique chiroptical characteristics. mdpi.commdpi.com

Deeper Mechanistic Understanding of its Chemical and Biological Interactions

A fundamental understanding of how this compound and its analogues interact with biological systems and participate in chemical reactions is crucial for their rational design and application. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.

Computational Modeling : Molecular docking and dynamics simulations can predict binding modes and affinities of analogues with specific biological targets. These computational tools can help prioritize which derivatives to synthesize and test, saving time and resources.

Structure-Activity Relationship (SAR) Studies : Synthesizing a focused library of analogues and evaluating their biological activity will be essential to build comprehensive SAR models. This data is vital for understanding which structural features are critical for a desired effect.

Spectroscopic and Crystallographic Studies : Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed atomic-level information about the interactions between the compound or its analogues and their binding partners, offering invaluable insights for mechanism-based drug design.

Exploration of Undiscovered Non-Clinical Biological Activities

While the biological activities of many aminodiol compounds have been explored, the specific potential of this compound and its close analogues remains largely untapped. A systematic screening of this compound class against a wide array of biological targets could uncover novel, non-clinical applications. For example, novel derivatives of 2-[(benzylamino)methyl]pyrrolidine-3,4-diol have been investigated as α-mannosidase inhibitors with antitumor properties. nih.gov This highlights the potential for related structures to exhibit interesting bioactivities.

Potential areas for exploration include:

Enzyme Inhibition : Screening against various enzyme classes (e.g., kinases, proteases, glycosidases) could reveal unexpected inhibitory activities.

Agrochemicals : The structural features might lend themselves to applications as herbicides, fungicides, or insecticides.

Material Biocompatibility : For analogues incorporated into polymers, evaluating their biocompatibility and biodegradability will be important for potential biomedical applications. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of medicinal chemistry and materials science. researchgate.net These computational tools can significantly accelerate the design-make-test-analyze cycle for discovering new molecules with desired properties. nih.gov

Generative Models : AI can be trained on vast datasets of chemical structures and their properties to generate novel molecular designs that are predicted to be active against a specific target. mdpi.comnih.gov These models can explore a much larger chemical space than traditional methods.

Predictive Modeling (QSAR/QSPR) : Machine learning models can be built to predict the biological activity (Quantitative Structure-Activity Relationship) or physical properties (Quantitative Structure-Property Relationship) of designed analogues before they are synthesized. mdpi.commdpi.com This allows for the in silico screening of large virtual libraries.

Retrosynthesis Prediction : A significant bottleneck in drug discovery is the synthetic feasibility of AI-generated molecules. arxiv.org AI tools are being developed to predict viable synthetic routes for novel compounds, bridging the gap between computational design and laboratory synthesis. mdpi.com

The following table illustrates how AI and ML can be integrated into the workflow for designing novel analogues.

| AI/ML Application | Description | Potential Impact |

| Generative Adversarial Networks (GANs) | Two neural networks compete to generate novel, realistic molecular structures. mdpi.com | Rapidly proposes diverse and novel chemical scaffolds. |

| Reinforcement Learning | An AI agent learns to design molecules with optimal properties through trial and error. mdpi.com | Optimizes multiple properties simultaneously (e.g., activity and low toxicity). |

| Transformer-based Language Models | Treats chemical structures like a language to learn underlying rules and generate new molecules. neurosciencenews.com | Can design compounds with specific desired multi-target activities. |